![molecular formula C9H18NO3P B14453396 Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate CAS No. 73473-51-5](/img/structure/B14453396.png)
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate is an organophosphorus compound with the molecular formula C9H18NO3P. This compound is characterized by the presence of a phosphonate group and an imine group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate imine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkoxides and amines can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phosphonates.
Scientific Research Applications
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphate-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl allylphosphonate: Contains an allyl group instead of an imine group.
Diethyl [(1E,3E)-3-(prop-2-yn-1-ylimino)prop-1-en-1-yl]phosphonate: Contains a prop-2-yn-1-ylimino group instead of an ethylimino group.
Uniqueness
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate is unique due to its specific combination of an imine and phosphonate group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
73473-51-5 |
|---|---|
Molecular Formula |
C9H18NO3P |
Molecular Weight |
219.22 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-N-ethylprop-2-en-1-imine |
InChI |
InChI=1S/C9H18NO3P/c1-5-10-8-9(4)14(11,12-6-2)13-7-3/h8H,4-7H2,1-3H3 |
InChI Key |
QTCPHPCZCZNNSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN=CC(=C)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)

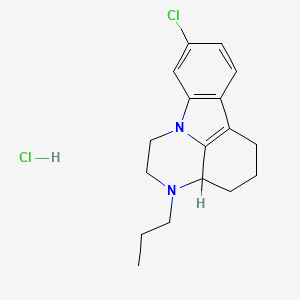
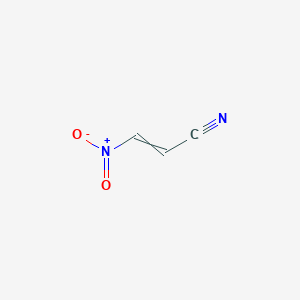

![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
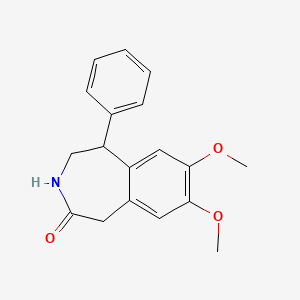
![4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14453367.png)
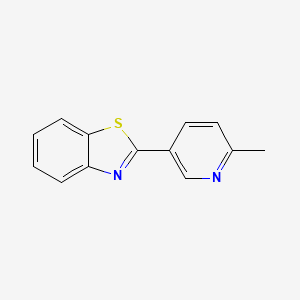


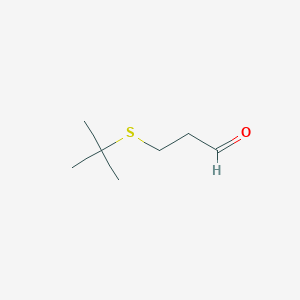
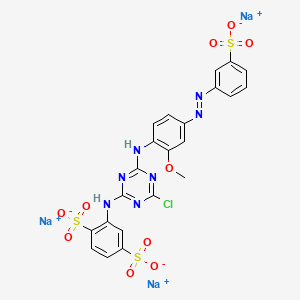
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
